molecular formula C21H22FN3O2 B7688642 N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide

Cat. No. B7688642
M. Wt: 367.4 g/mol
InChI Key: TZUHUPROAMIJJR-UHFFFAOYSA-N
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Description

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. It is also believed to exert its anti-microbial effects by disrupting the membrane integrity of microorganisms.
Biochemical and Physiological Effects:
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of cancer-related genes, and induce apoptosis in cancer cells. It has also been shown to have anti-microbial effects against various microorganisms.

Advantages and Limitations for Lab Experiments

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. It is also highly fluorescent, making it useful for biological imaging studies. However, its complex synthesis process and potential toxicity limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another potential direction is to explore its potential use as a fluorescent probe for biological imaging studies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide is a chemical compound that has potential applications in various fields of scientific research. Its complex synthesis process and potential toxicity limit its use in certain experiments. However, its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further research.

Synthesis Methods

The synthesis of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide is a complex process that involves several steps. The initial step involves the reaction of 4-tert-butylbenzohydrazide with ethyl chloroacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with 2-fluorobenzoyl chloride. The overall synthesis process is time-consuming and requires special equipment and expertise.

Scientific Research Applications

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe in biological imaging and as a potential therapeutic agent for various diseases.

properties

IUPAC Name

N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-13(23-19(26)16-7-5-6-8-17(16)22)20-24-18(25-27-20)14-9-11-15(12-10-14)21(2,3)4/h5-13H,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUHUPROAMIJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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